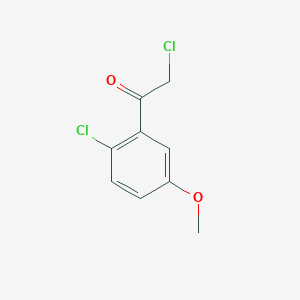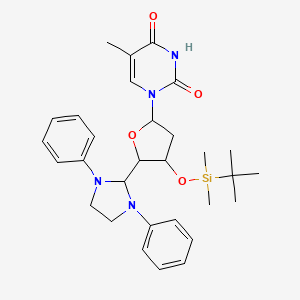
3'-o-(Tbdms)-5'-deoxy-5'-(1,3-diphenyl-2-imidazolidinyl)thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a thymidine base (a nucleobase) linked to a sugar (deoxyribose) via a glycosidic bond.
- The compound’s name reflects its structural modifications: the 3’-hydroxyl group is protected with TBDMS (tert-butyldimethylsilyl) and the 5’-hydroxyl group is protected with TMS (trimethylsilyl).
- These protective groups are commonly used in organic synthesis to prevent unwanted reactions during chemical transformations.
3’-O-(TBDMS)-5’-deoxy-5’-(1,3-diphenyl-2-imidazolidinyl)thymidine: is a nucleoside derivative.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including protection of the hydroxyl groups, coupling of the nucleobase, and deprotection. Specific synthetic routes can vary, but they typically follow established protocols for nucleoside synthesis.
Reaction Conditions: Reactions may involve protecting group manipulations, nucleophilic substitutions, and deprotection steps.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like DCM (dichloromethane), TBAF (tetrabutylammonium fluoride), and TBDMS-Cl (tert-butyldimethylsilyl chloride) are used.
Major Products: The main product is the modified thymidine nucleoside.
Scientific Research Applications
Chemistry: Used as a building block in nucleic acid chemistry and drug discovery.
Biology: Investigated for its potential role in gene expression and DNA repair.
Medicine: Studied for antiviral and anticancer properties.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
Targets: It interacts with cellular enzymes involved in DNA replication and repair.
Pathways: Influences nucleotide metabolism and cellular processes.
Comparison with Similar Compounds
Uniqueness: Its specific modifications (TBDMS and TMS protection) distinguish it from other thymidine derivatives.
Similar Compounds: Other nucleosides, such as 5-methyluridine and 5-fluorouridine.
Properties
Molecular Formula |
C30H40N4O4Si |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C30H40N4O4Si/c1-21-20-34(29(36)31-27(21)35)25-19-24(38-39(5,6)30(2,3)4)26(37-25)28-32(22-13-9-7-10-14-22)17-18-33(28)23-15-11-8-12-16-23/h7-16,20,24-26,28H,17-19H2,1-6H3,(H,31,35,36) |
InChI Key |
BXGVFHNVIRIZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


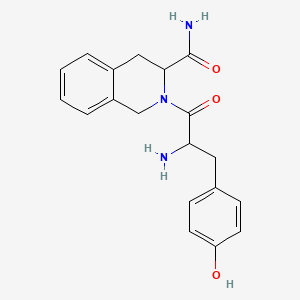


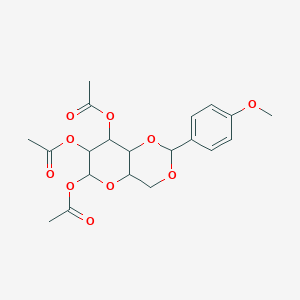
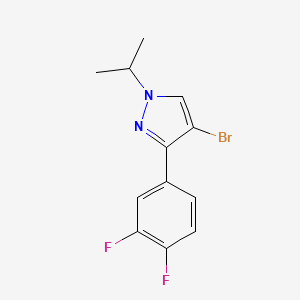

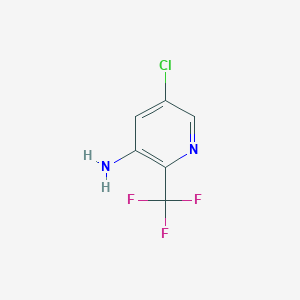
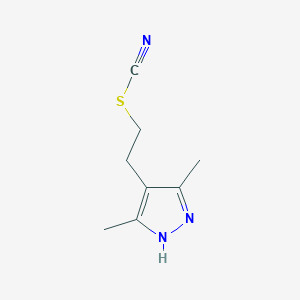

![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
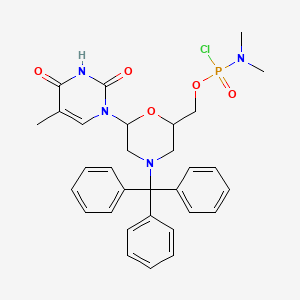
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
